molecular formula C12H8N4S2 B13497384 2-({2-[(Cyanomethyl)sulfanyl]quinazolin-4-yl}sulfanyl)acetonitrile

2-({2-[(Cyanomethyl)sulfanyl]quinazolin-4-yl}sulfanyl)acetonitrile

Cat. No.: B13497384
M. Wt: 272.4 g/mol
InChI Key: RNGNRLRHXKXNAH-UHFFFAOYSA-N
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Properties

Molecular Formula

C12H8N4S2

Molecular Weight

272.4 g/mol

IUPAC Name

2-[2-(cyanomethylsulfanyl)quinazolin-4-yl]sulfanylacetonitrile

InChI

InChI=1S/C12H8N4S2/c13-5-7-17-11-9-3-1-2-4-10(9)15-12(16-11)18-8-6-14/h1-4H,7-8H2

InChI Key

RNGNRLRHXKXNAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC#N)SCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(Cyanomethyl)sulfanyl]quinazolin-4-yl}sulfanyl)acetonitrile typically involves the reaction of quinazoline derivatives with cyanomethyl sulfanyl compounds under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the sulfanyl group, followed by nucleophilic substitution with a cyanomethyl halide . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-({2-[(Cyanomethyl)sulfanyl]quinazolin-4-yl}sulfanyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles like amines, thiols, and alkoxides

Major Products Formed

Scientific Research Applications

2-({2-[(Cyanomethyl)sulfanyl]quinazolin-4-yl}sulfanyl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[(Cyanomethyl)sulfanyl]quinazolin-4-yl}sulfanyl)acetonitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. The sulfanyl and nitrile groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-[(Cyanomethyl)sulfanyl]quinazolin-4-yl}sulfanyl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency or selectivity in its biological activities, making it a valuable candidate for further research and development .

Biological Activity

The compound 2-({2-[(Cyanomethyl)sulfanyl]quinazolin-4-yl}sulfanyl)acetonitrile is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H12N4S2\text{C}_{13}\text{H}_{12}\text{N}_4\text{S}_2

This structure includes a quinazoline core with sulfanyl and cyanomethyl substituents, which are critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, particularly in the fields of anti-inflammatory and anticancer research.

Anti-inflammatory Activity

Research indicates that derivatives of quinazoline compounds exhibit significant anti-inflammatory properties. The compound's structural features allow it to interact with key inflammatory pathways. For instance, it has been shown to inhibit the expression of pro-inflammatory cytokines such as IL-1β and COX-2, which are pivotal in inflammation processes.

Table 1: Inhibition of Pro-inflammatory Markers

CompoundIL-1β Inhibition (%)COX-2 Inhibition (%)Reference
2e (related compound)89.582.5
2-({2-[(Cyanomethyl)sulfanyl]quinazolin-4-yl}sulfanyl)acetonitrileTBDTBDTBD

Note: TBD indicates that specific data for this compound is yet to be determined.

Anticancer Activity

The anticancer potential of quinazoline derivatives has been explored through various studies. These compounds have demonstrated the ability to inhibit tumor growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy
A study focused on a series of quinazoline derivatives showed that modifications at specific positions significantly enhanced their anticancer activity. The results indicated that compounds with sulfanyl groups exhibited improved efficacy against cancer cell lines compared to those without.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the position and nature of substituents on the quinazoline ring are crucial for enhancing biological activity. For instance:

  • Sulfanyl Groups : Contribute to increased potency by facilitating interactions with biological targets.
  • Cyanomethyl Substituents : May enhance solubility and bioavailability, leading to improved therapeutic effects.

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